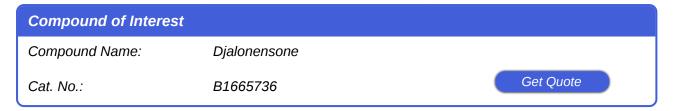


Djalonensone: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Djalonensone, also known as alternariol 9-methyl ether (AME), is a dibenzo-α-pyrone that has garnered scientific interest due to its diverse biological activities. Initially discovered and isolated from the African plant Anthocleista djalonensis, it is now understood to be a mycotoxin primarily produced by various fungi, particularly those of the Alternaria genus. Its presence in plant tissues is often attributed to endophytic fungal symbionts. This technical guide provides a detailed history of its discovery and isolation, comprehensive experimental protocols, a summary of its biological activities with quantitative data, and a visualization of its biosynthetic and signaling pathways.

Discovery and Isolation History

Djalonensone was first reported as a natural product isolated from the plant Anthocleista djalonensis[1][2][3]. Researchers Onocha and Okorie were instrumental in its initial discovery from this plant source[1][2]. However, subsequent research has revealed that **djalonensone** is identical to alternariol 9-methyl ether, a known fungal metabolite[4]. The compound is now widely recognized as being produced by endophytic fungi, such as Alternaria species, that reside within the plant's tissues[4][5]. This understanding has shifted the primary source for isolation from the plant itself to its associated microorganisms.



Initial Discovery from Anthocleista djalonensis

The initial isolation of **djalonensone** was reported from the ethanolic extracts of the leaves and stem bark of Anthocleista djalonensis[2]. While the specific yield of pure **djalonensone** from the plant is not well-documented in recent literature, the overall crude extract yields have been reported.

Isolation from Endophytic Fungi

The now-preferred method for obtaining **djalonensone** is through the cultivation of endophytic fungi. A notable example is the isolation from Alternaria sp. Samif01, an endophyte of Salvia miltiorrhiza Bunge[4]. This approach allows for a more controlled and potentially higher-yielding production of the compound.

Physicochemical and Spectroscopic Data

The structural elucidation of **djalonensone** has been confirmed through various spectroscopic and analytical techniques.

Property	Value	Reference
Molecular Formula	C15H12O5	[4]
Molecular Weight	272.25 g/mol	[5]
Appearance	Yellowish needle-like crystals	[4]
Melting Point	267–270 °C [4]	
HR-ESI-MS (m/z)	273.0761 [M+H]+	[4]
¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	11.03 (s, 1H), 9.85 (s, 1H), 6.81 (d, J=2.4 Hz, 1H), 6.69 (d, J=2.4 Hz, 1H), 6.65 (d, J=1.6 Hz, 1H), 6.55 (d, J=1.6 Hz, 1H), 3.86 (s, 3H), 2.18 (s, 3H)	[4]
13 C NMR (100 MHz, DMSO-d ₆) δ (ppm)	165.1, 163.8, 158.5, 157.4, 151.2, 138.2, 135.9, 117.2, 110.1, 103.6, 101.9, 101.2, 98.8, 55.6, 20.4	[4]



Experimental Protocols Isolation from Endophytic Fungus Alternaria sp. Samif01

This protocol is based on the methodology described by Yu et al. (2015)[4].

- 1. Fungal Culture and Extraction:
- The endophytic fungus Alternaria sp. Samif01 is cultured on a suitable medium, such as potato dextrose agar (PDA), to achieve sufficient biomass.
- The fungal mycelia and agar are extracted with methanol. The resulting extract is then partitioned with ethyl acetate. The ethyl acetate fraction, containing the secondary metabolites, is concentrated in vacuo.
- 2. Chromatographic Purification:
- Step 1: Silica Gel Column Chromatography. The crude ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Step 2: Further Silica Gel Chromatography. Fractions showing the presence of the target compound are pooled and subjected to further silica gel column chromatography with a more refined gradient of petroleum ether and ethyl acetate.
- Step 3: Sephadex LH-20 Column Chromatography. The enriched fraction is then purified using a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol (1:1, v/v).
- Step 4: Recrystallization. The purified fraction is recrystallized from acetone to yield pure, yellowish needle-like crystals of **djalonensone**.

Biological Activity and Signaling Pathways

Djalonensone exhibits a range of biological activities, including antimicrobial, phytotoxic, and cytotoxic effects.



Antimicrobial Activity

Djalonensone has demonstrated activity against various bacteria and fungi.

Organism	Activity	IC ₅₀ / MIC	Reference
Bacillus subtilis	Antibacterial	IC50: 16.00 μg/mL	[4]
Staphylococcus haemolyticus	Antibacterial	IC₅o: 25.33 μg/mL	[4]
Agrobacterium tumefaciens	Antibacterial	IC₅o: 38.27 μg/mL	[4]
Ralstonia solanacearum	Antibacterial	IC50: 18.67 μg/mL	[4]
Xanthomonas vesicatoria	Antibacterial	IC50: 21.33 μg/mL	[4]
Pseudomonas syringae pv. lachrymans	Antibacterial	IC₅o: 32.67 μg/mL	[4]
Magnaporthe oryzae (spore germination)	Antifungal	IC50: 87.18 μg/mL	[4]
Bursaphelenchus xylophilus	Antinematodal	IC₅o: 98.17 μg/mL	[4]
Caenorhabditis elegans	Antinematodal	IC50: 74.62 μg/mL	[4]

Inhibition of Photosynthetic Electron Transport Chain

Djalonensone acts as a phytotoxin by inhibiting the photosynthetic electron transport chain in chloroplasts[6][7][8]. This inhibition disrupts the normal flow of electrons, thereby affecting the plant's ability to perform photosynthesis.

• IC₅₀ Value: 29.1 ± 6.5 μM in isolated spinach chloroplasts[6][7][8].





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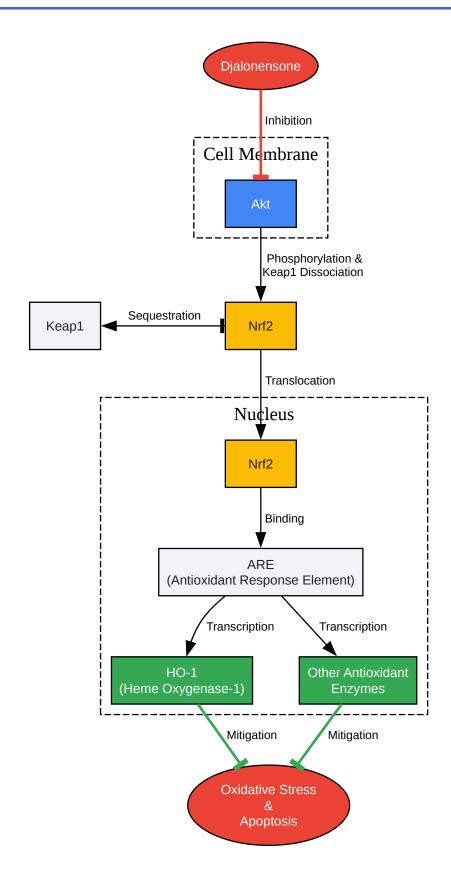
Inhibition of the Photosynthetic Electron Transport Chain by **Djalonensone**.

Induction of Oxidative Stress and Apoptosis via Akt/Nrf2/HO-1 Pathway Inhibition

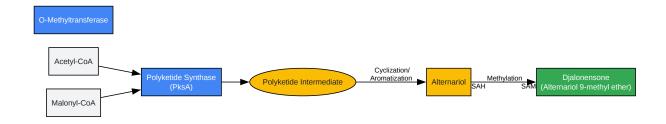
In swine intestinal epithelial cells, **djalonensone** has been shown to induce cytotoxicity, oxidative stress, and apoptosis. This is linked to the inhibition of the Akt/Nrf2/HO-1 signaling pathway, a critical pathway for cellular antioxidant defense.

• Cytotoxicity IC₅₀: 10.5 μM in IPEC-1 swine intestinal epithelial cells.









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